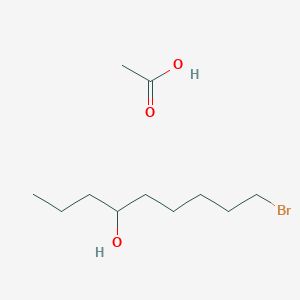
Acetic acid;9-bromononan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;9-bromononan-4-ol is an organic compound that combines the properties of acetic acid and a brominated alcohol. Acetic acid is a simple carboxylic acid with the chemical formula CH3COOH, known for its pungent smell and sour taste. It is widely used in the chemical industry and as a food preservative. The addition of a brominated alcohol, specifically 9-bromononan-4-ol, introduces unique chemical properties that make this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9-bromononan-4-ol typically involves the bromination of nonanol followed by esterification with acetic acid. The bromination process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination and esterification reactions are integrated into a single production line. This method enhances efficiency and yield while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions further improves the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;9-bromononan-4-ol undergoes various chemical reactions, including:
Oxidation: The brominated alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form nonanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces nonanol.
Substitution: Produces various substituted nonanol derivatives.
Scientific Research Applications
Acetic acid;9-bromononan-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of acetic acid;9-bromononan-4-ol involves its interaction with biological molecules. The brominated alcohol group can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The acetic acid component can further enhance these effects by lowering the pH and creating an inhospitable environment for microbial growth.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid used widely in the chemical industry.
Nonanol: A fatty alcohol with applications in the fragrance and flavor industry.
Bromoacetic acid: A brominated carboxylic acid with applications in organic synthesis.
Uniqueness
Acetic acid;9-bromononan-4-ol is unique due to the combination of a brominated alcohol and acetic acid, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
54314-62-4 |
|---|---|
Molecular Formula |
C11H23BrO3 |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
acetic acid;9-bromononan-4-ol |
InChI |
InChI=1S/C9H19BrO.C2H4O2/c1-2-6-9(11)7-4-3-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
CJLJSTITOCSCDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCCBr)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















